

limit of detection (LOD) and limit of quantification (LOQ) for N-Nitrososertraline

Author: BenchChem Technical Support Team. Date: December 2025

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N-Nitrososertraline: A Comparative Guide to Detection and Quantification Limits

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the analytical performance for the detection of N-Nitrososertraline, a potential genotoxic impurity, is crucial for ensuring the safety and quality of pharmaceutical products. This guide provides a comprehensive overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for N-Nitrososertraline, with a comparative analysis against other common nitrosamine impurities, N-Nitrosodimethylamine (NDMA), and N-Nitrosodiethylamine (NDEA).

This document summarizes quantitative data from various analytical methodologies, presents detailed experimental protocols for key methods, and illustrates the general workflow for determining these critical analytical parameters.

Comparative Analysis of Detection and Quantification Limits

The sensitivity of analytical methods for detecting N-Nitrososertraline and other nitrosamines is a critical factor in risk assessment and quality control. The following table summarizes the reported LOD and LOQ values for N-Nitrososertraline alongside NDMA and NDEA, primarily determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique for trace-level analysis of these impurities.[1]



Impurity	Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Reference
N- Nitrososertrali ne	UPLC- MS/MS	Drug Substance/Pr oduct	-	0.25 ppb (μg/kg)	[2]
N- Nitrososertrali ne	LC-MS/MS	Sertraline Drug Products	0.03%	0.05%	[3]
N- Nitrososertrali ne	LC-MS/MS	Sertraline Preparations	-	Approx. 1 ng/mL	[4]
N- Nitrosodimeth ylamine (NDMA)	LC-MS/MS	Ranitidine	1.0 ng/mL	3 ng/mL	
N- Nitrosodimeth ylamine (NDMA)	GC-MS	Olmesartan Medoxomil	0.23 ppm (μg/g)	0.71 ppm (μg/g)	
N- Nitrosodiethyl amine (NDEA)	LC-MS/MS	Valsartan	0.02 μg/g	0.05 μg/g	_
N- Nitrosodiethyl amine (NDEA)	GC-MS	Olmesartan Medoxomil	0.10 ppm (μg/g)	0.31 ppm (μg/g)	_

Note: Direct comparison of values should be made with caution due to variations in analytical methodologies, matrices, and the units of measurement reported in different studies.



Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving the necessary sensitivity and accuracy for the determination of nitrosamine impurities. Below are representative methodologies for the analysis of N-Nitrososertraline.

Method 1: UPLC-MS/MS for the Analysis of N-Nitrososertraline in Drug Substance and Tablets[2][5]

This method utilizes Ultra-Performance Liquid Chromatography coupled with a Tandem Quadrupole Mass Spectrometer for the sensitive detection and quantification of N-Nitrososertraline.

- Sample Preparation:
 - A standard stock solution of N-Nitrososertraline (1 mg/mL) is prepared in methanol.
 - Working standard solutions are prepared by sequential dilution to create a calibration curve ranging from 0.25 ng/mL to 100 ng/mL.[5]
 - For the drug substance, a 5 mg/mL solution of sertraline API in methanol is prepared and used as a diluent for the matrix-matched calibration curve.[5]
 - For tablets, a composite of crushed tablets is extracted with methanol, vortexed, and centrifuged. The supernatant is then transferred for analysis.[5]
- Chromatographic Conditions:
 - Column: Atlantis™ Premier BEH C18 AX Column
 - Mobile Phase: A gradient of two mobile phases is used.
 - Flow Rate: Maintained to achieve chromatographic separation between sertraline and N-Nitrososertraline.
- · Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.



- Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of N-Nitrososertraline.
- LOD and LOQ Determination: The LOQ is established based on a 10:1 signal-to-noise (S/N) ratio.[2] Regulatory requirements often necessitate an LOQ at 10% of the acceptable intake
 (AI) limit.[2]

Method 2: High-Sensitivity LC-MS/MS for Quantification of N-Nitroso Sertraline in Antidepressant Drug Products[3]

This method provides a highly sensitive and selective approach for the precise measurement of N-Nitrososertraline in pharmaceutical formulations.

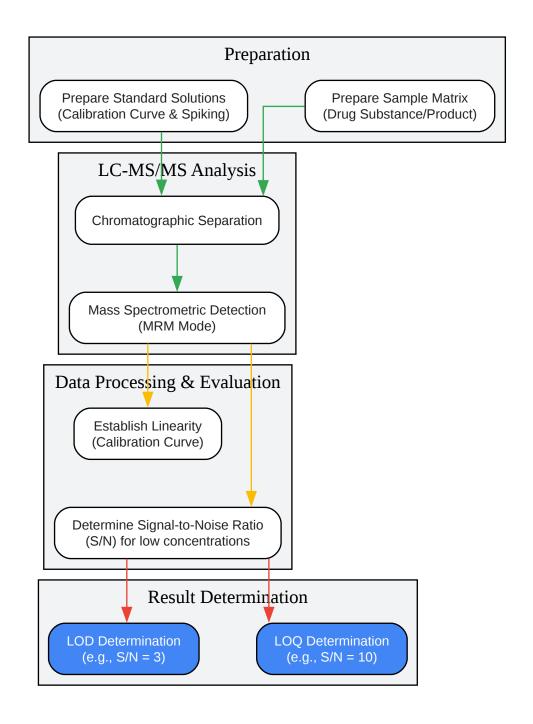
- Sample Preparation:
 - Standard solutions of N-Nitrososertraline are prepared in a suitable solvent.
 - Drug product samples are prepared by extracting a known quantity of the formulation to achieve a target concentration.
- Chromatographic Conditions:
 - Column: Waters XBridge C8, 4.6×150 mm, 3.5 μm.
 - Mobile Phase: Gradient elution with 0.1% formic acid in water (Phase A) and 0.1% formic acid in methanol (Phase B).
 - Flow Rate: 0.8 mL/min.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray ionization.
 - Detection Mode: Multiple Reaction Monitoring (MRM).



• LOD and LOQ Determination: The LOD and LOQ are determined to be 0.03% and 0.05% respectively, allowing for the identification of N-Nitrososertraline at trace levels.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for a nitrosamine impurity such as N-Nitrososertraline using LC-MS/MS.





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Caption: Experimental workflow for LOD and LOQ determination.

In conclusion, robust and highly sensitive analytical methods, predominantly based on LC-MS/MS, are available for the detection and quantification of N-Nitrososertraline in pharmaceutical products. The achievable LOD and LOQ values are in the parts-per-billion range, enabling stringent control of this potential impurity to ensure patient safety. The choice of a specific method should be guided by the required sensitivity, the nature of the sample matrix, and regulatory requirements.

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